molecular formula C8H9NO2S B2504086 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid CAS No. 2169344-91-4

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid

Cat. No.: B2504086
CAS No.: 2169344-91-4
M. Wt: 183.23
InChI Key: RPJPGDBOXUOQLP-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolidine and thiazine ring system. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 183.23 g/mol . This structure is of interest in medicinal chemistry due to its similarity to bioactive pyrrolo-oxazine and benzodiazepine derivatives .

Properties

IUPAC Name

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)6-1-2-9-3-4-12-5-7(6)9/h1-2H,3-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJPGDBOXUOQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C(C=CN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol with an aldehyde or ketone in the presence of p-toluenesulfonic acid (pTSA) as a catalyst . This reaction promotes the formation of carbon-carbon and carbon-oxygen bonds, leading to the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heteroatom Variations

1-Oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic Acid
  • Structure : Replaces the thiazine sulfur with oxygen, forming an oxazine ring.
  • Molecular Formula: C₈H₉NO₄ (base structure) .
  • Key Differences: The oxygen atom in the oxazine ring reduces electron density compared to thiazine, altering reactivity in nucleophilic substitutions . Synthetic routes involve reactions of methyl (2-oxomorpholin-3-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane, differing from thiazine synthesis .
Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acid
  • Structure : Tricyclic system incorporating a pyridine and thiophene ring fused to thiazine.
  • Molecular Formula : C₁₂H₉N₃O₂S₂ (representative example) .
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6,8-dicarboxylic Acid 8-Ethyl Ester
  • Structure : Oxazine derivative with dual carboxylic acid groups and an ethyl ester.
  • Molecular Formula: C₁₁H₁₃NO₅ .
  • Key Differences :
    • Esterification at position 8 increases lipophilicity, suggesting improved membrane permeability over the carboxylic acid form .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid C₈H₉NO₂S 183.23 Carboxylic acid, thiazine Under investigation
1-Oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid C₈H₉NO₄ 207.16 Carboxylic acid, oxazine Synthetic intermediate
Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic acid C₁₂H₉N₃O₂S₂ 309.35 Tricyclic, thiophene Antibacterial potential
Oxazine-6,8-dicarboxylic acid 8-ethyl ester C₁₁H₁₃NO₅ 239.23 Dicarboxylic acid, ester Enhanced lipophilicity

Biological Activity

Overview

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid is a heterocyclic compound characterized by a fused ring system that includes both nitrogen and sulfur atoms. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. Research indicates that this compound may possess various pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities.

PropertyValue
Molecular FormulaC₈H₉N₃O₄S
Molecular Weight215.23 g/mol
CAS Number2169344-91-4
StructureStructure

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, a study reported that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is particularly relevant in the context of neuroprotection and age-related diseases.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has demonstrated inhibitory effects on certain enzymes involved in metabolic disorders. For example, studies have shown its ability to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for gram-positive bacteria and higher MIC values for gram-negative bacteria. These findings suggest potential for developing new antimicrobial agents based on this scaffold.

Study 2: Antioxidant Mechanism

A study published in the Journal of Medicinal Chemistry explored the antioxidant mechanisms of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a dose-dependent response with an IC50 value comparable to established antioxidants like ascorbic acid.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that it interacts with specific molecular targets such as enzymes or receptors through non-covalent interactions (hydrogen bonding and π-π stacking), leading to modulation of their activity.

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